![molecular formula C9H11N3S B1472312 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1515452-74-0](/img/structure/B1472312.png)
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
“2-(thiophen-2-yl)ethan-1-amine” is an aromatic amine . It is used in the synthesis of geldanamycin derivatives as HCV replication inhibitors targeting Hsp90 .
Synthesis Analysis
The synthesis of “2-(thiophen-2-yl)ethan-1-amine” involves several methods. One approach involves starting from thiophene, reacting with formaldehyde and hydrogen chloride to give 2-chloromethylthiophene, which is then converted to 2-(2-thienyl)ethylamine via substitution, followed by reduction with LiAlH4.Molecular Structure Analysis
The molecular structure of “2-(thiophen-2-yl)ethan-1-amine” is foundational to its chemical behavior and applications. Its structure has been explored in the context of synthesizing various derivatives and complexes .Chemical Reactions Analysis
“2-(thiophen-2-yl)ethan-1-amine” undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing novel compounds.Physical And Chemical Properties Analysis
The physical properties of “2-(thiophen-2-yl)ethan-1-amine”, such as solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes.Scientific Research Applications
Generation of Structurally Diverse Libraries
The compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. For example, a study described the synthesis of dithiocarbamates, thioethers, and various derivatives through reactions involving S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines. These compounds have potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis (Roman, 2013).
Synthesis of Heterocyclic Compounds
The versatility of thiophene and pyrazole moieties in the compound's structure facilitates the synthesis of heterocyclic compounds, which are crucial in drug development and materials science. One study reported the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, highlighting the compound's utility in creating complex heterocyclic systems with potential pharmacological activities (El-Kashef et al., 2007).
Modification of Polymers
The compound and its derivatives have been explored for the functional modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including derivatives similar to the compound , to form amine-treated polymers. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Activity
Research on thiophene and pyrazole derivatives has shown their potential in antimicrobial applications. Synthesis and characterization of novel Schiff bases using derivatives of thiophene and pyrazole demonstrated antimicrobial activity, suggesting the compound's relevance in developing new antimicrobial agents (Puthran et al., 2019).
Catalysis
Nickel(II) complexes derived from pyrazolylamine ligands related to the compound have been used in the oligomerization and polymerization of ethylene. The products and efficiencies of these reactions were found to be dependent on the solvent and co-catalyst used, indicating the compound's potential application in the field of catalysis (Obuah et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound is an aromatic amine , which suggests it may interact with various biological targets such as enzymes, receptors, or nucleic acids.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing biological processes .
Biochemical Pathways
The compound has been reported to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that it might be involved in biochemical pathways related to the synthesis of these derivatives.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it might be well-absorbed in the body. Its impact on bioavailability would depend on factors such as its metabolic stability and its interactions with transport proteins.
Result of Action
It has been used as a reactant in the synthesis of pyrimidine derivatives , suggesting that it might influence cellular processes related to the synthesis and function of these compounds.
Action Environment
It’s known to be air-sensitive , suggesting that its stability and efficacy might be affected by exposure to air. Other environmental factors such as pH, temperature, and the presence of other substances might also influence its action.
Safety and Hazards
properties
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-3-4-12-7-8(6-11-12)9-2-1-5-13-9/h1-2,5-7H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXSWDAQTWMBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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